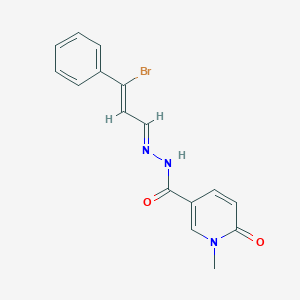![molecular formula C18H29NO B4982931 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine](/img/structure/B4982931.png)
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinases (ROCKs). ROCKs are involved in various cellular processes, including cell shape, adhesion, and motility. Y-27632 has been widely used in scientific research to investigate the role of ROCKs in various physiological and pathological conditions.
Mécanisme D'action
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine selectively inhibits ROCKs by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, including the myosin light chain phosphatase pathway. The inhibition of ROCKs leads to changes in cellular processes, including cell shape, adhesion, and motility.
Biochemical and Physiological Effects:
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce blood pressure in animal models of hypertension, and improve neurological function in animal models of stroke. 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has also been shown to promote the survival and differentiation of stem cells in culture.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a highly selective inhibitor of ROCKs, which allows for the investigation of specific downstream signaling pathways. It is also relatively easy to use in cell culture studies and animal models. However, 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has some limitations, including its potential off-target effects and the need for careful dosing in animal models.
Orientations Futures
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has potential future applications in various fields of research. It may be used in the development of new cancer therapies, as it has been shown to inhibit the migration and invasion of cancer cells. 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine may also be used in the treatment of cardiovascular diseases, as it has been shown to reduce blood pressure in animal models of hypertension. Additionally, 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine may be used in the treatment of neurological disorders, as it has been shown to improve neurological function in animal models of stroke. Further research is needed to fully understand the potential applications of 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine in these areas.
Méthodes De Synthèse
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine can be synthesized using a multi-step reaction starting from commercially available chemicals. The synthesis involves the reaction of 2-tert-butyl-6-methylphenol with propargyl bromide to form 3-(2-tert-butyl-6-methylphenoxy)propyne. The propyne is then reacted with pyrrolidine in the presence of a palladium catalyst to form the final product, 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine.
Applications De Recherche Scientifique
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been used in various scientific research applications, including cell culture studies and animal models. It has been shown to have a wide range of effects on cellular processes, including cell adhesion, migration, and proliferation. 1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine has been used to investigate the role of ROCKs in various physiological and pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.
Propriétés
IUPAC Name |
1-[3-(2-tert-butyl-6-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-9-7-10-16(18(2,3)4)17(15)20-14-8-13-19-11-5-6-12-19/h7,9-10H,5-6,8,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYXRYHCGENPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-fluorophenoxy)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4982859.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4982862.png)
![5-[3-chloro-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982868.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4982880.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4982888.png)
![2-(4-chlorophenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4982890.png)
![2-[2-(aminosulfonyl)-4-chlorophenoxy]-N-cyclopentylacetamide](/img/structure/B4982901.png)
![N-(3-methoxyphenyl)-2-[2-(2-naphthyloxy)propanoyl]hydrazinecarboxamide](/img/structure/B4982908.png)
![3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4982918.png)
![1-(2,3-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4982922.png)

![3-ethynyl-N-[4-(4-{[(3-ethynylphenyl)amino]carbonyl}phenoxy)phenyl]benzamide](/img/structure/B4982938.png)
![2-{[2-nitro-5-(1-piperidinyl)phenyl]amino}ethanol](/img/structure/B4982939.png)
